Introduction: The Strategic Value of a Chiral Building Block
Introduction: The Strategic Value of a Chiral Building Block
An In-Depth Technical Guide to METHYL (R)-PYRROLIDINE-3-ACETATE HCL (CAS: 1024038-31-0)
In the landscape of modern drug discovery, the pursuit of molecular complexity and stereochemical precision is paramount. Chiral scaffolds that offer three-dimensional diversity are indispensable tools for medicinal chemists. METHYL (R)-PYRROLIDINE-3-ACETATE HYDROCHLORIDE is one such critical building block. As a derivative of the pyrrolidine ring, a scaffold present in numerous FDA-approved drugs, its value is well-established.[1] The five-membered, non-planar pyrrolidine ring allows for an efficient exploration of pharmacophore space, a key advantage in designing molecules with high target specificity and novel intellectual property.[2][3]
This guide provides an in-depth technical overview of Methyl (R)-pyrrolidine-3-acetate HCl, moving beyond simple data recitation to explain the causality behind its synthesis, analytical validation, and application. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile intermediate.
Core Physicochemical and Structural Properties
The foundational properties of a starting material dictate its handling, reaction compatibility, and analytical strategy. Methyl (R)-pyrrolidine-3-acetate HCl is a white, water-soluble solid, properties conferred by its ionic hydrochloride salt form.[4] The defining feature of this molecule is its fixed (R)-stereocenter at the 3-position of the pyrrolidine ring. This chirality is crucial, as biological targets such as enzymes and receptors are inherently chiral, and stereoisomers often exhibit dramatically different pharmacological activities.[2][3]
| Property | Value | Source |
| CAS Number | 1024038-31-0 | [5][6][7] |
| Molecular Formula | C₇H₁₄ClNO₂ | [5][7][8] |
| Molecular Weight | 179.64 g/mol | [5][7] |
| IUPAC Name | methyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride | [5][7] |
| Appearance | White Solid | [4] |
| Solubility | Soluble in water | [4] |
| Purity (Typical) | ≥97-98% | [7][9] |
| Canonical SMILES | COC(=O)C[C@H]1CCNC1.Cl | [7] |
Synthesis and Stereochemical Control
The synthesis of chiral molecules like Methyl (R)-pyrrolidine-3-acetate HCl demands rigorous control over stereochemistry. The primary utility of this compound is to introduce a specific 3D architecture into a target molecule; therefore, its own stereochemical purity is non-negotiable. The pyrrolidine core is often derived from readily available chiral pool starting materials like (R)-proline or its derivatives.[10] The final step in the preparation of the title compound is typically the reaction of its free-base form with hydrochloric acid.[4]
Logical Workflow for Synthesis & Purification
The following diagram illustrates a generalized workflow, emphasizing the critical transition from a protected intermediate to the final, stable hydrochloride salt. The choice of a protecting group (e.g., Boc) is strategic, as it allows for chemical manipulations on other parts of the molecule without affecting the pyrrolidine nitrogen, and its removal is typically high-yielding and clean.
Caption: Generalized synthetic workflow for the final salt formation.
Experimental Protocol: N-Boc Deprotection and HCl Salt Formation
This protocol describes a robust and self-validating method for preparing the title compound from its N-Boc protected precursor. The validation comes from the physical state change (precipitation) and subsequent analytical confirmation.
-
Reaction Setup: In a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1 equivalent of N-Boc-methyl (R)-pyrrolidine-3-acetate in anhydrous 1,4-dioxane (approx. 5-10 mL per gram of starting material).
-
Acid Addition: Cool the solution to 0°C using an ice-water bath. To this stirred solution, slowly add a solution of 4M HCl in 1,4-dioxane (1.5 to 2.0 equivalents) dropwise via a syringe.
-
Causality Insight: The use of anhydrous solvent and a pre-prepared HCl solution prevents the introduction of water, which could potentially hydrolyze the methyl ester. The excess acid ensures complete deprotection and salt formation.
-
-
Reaction & Precipitation: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate is a visual indicator of successful salt formation.
-
Product Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether or other non-polar solvent to remove any non-polar impurities and residual dioxane.
-
Causality Insight: The product is an ionic salt and is insoluble in non-polar solvents, making this an effective purification step.
-
-
Drying: Dry the white solid under high vacuum at room temperature to a constant weight.
-
Characterization: Proceed with analytical characterization (e.g., NMR, HPLC, melting point) to confirm identity and purity.
Analytical Characterization for Quality Assurance
Trustworthiness in a chemical reagent stems from rigorous analytical validation. For a chiral building block, this validation must confirm not only chemical identity and purity but also stereochemical integrity. A multi-technique approach is essential.
Analytical Workflow for Quality Control
This workflow ensures that a batch of Methyl (R)-pyrrolidine-3-acetate HCl meets the stringent requirements for use in pharmaceutical synthesis. Each step provides a layer of validation.
Caption: A self-validating workflow for analytical quality control.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol provides a standard method for assessing the purity of the hydrochloride salt.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Causality Insight: The compound lacks a strong chromophore, so detection at a low wavelength (210 nm) is necessary to see the ester carbonyl and amine functionality. TFA is used as an ion-pairing agent to improve peak shape for the amine.
-
-
Procedure:
-
Sample Preparation: Accurately prepare a sample solution of ~1 mg/mL in water or a water/acetonitrile mixture.
-
Injection: Inject 10 µL of the sample onto the column.
-
Data Analysis: Record the chromatogram. The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. The retention time serves as an identifier when compared against a reference standard.
-
Applications in Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs across various therapeutic areas.[1] Its non-planar, sp³-rich character provides a 3D exit vector for substituents, which is highly advantageous for optimizing binding interactions with complex protein targets.[2]
Methyl (R)-pyrrolidine-3-acetate HCl is a valuable intermediate because it provides this core scaffold with a reactive handle (the methyl ester) at a defined stereocenter. This allows for its incorporation into larger molecules through amide bond formation, reduction to the corresponding alcohol, or other ester manipulations. It has been identified as a reagent for the synthesis of kinase inhibitors (e.g., ERK1/2 inhibitors).[11]
| Drug Class / Example | Significance of the Pyrrolidine Moiety |
| DPP-IV Inhibitors (e.g., PF-734200) | The pyrrolidine ring is crucial for binding to the active site of the dipeptidyl peptidase-4 enzyme.[1] |
| k-Opioid Agonists (e.g., Asimadoline) | Provides a rigid scaffold to correctly orient pharmacophoric elements for receptor interaction.[1] |
| Anticholinergic Agents (e.g., Procyclidine) | The nitrogen-containing ring is a key feature for interaction with muscarinic receptors.[1] |
| ACE Inhibitors (e.g., Captopril) | While derived from proline, Captopril showcases the foundational importance of the pyrrolidine core in major drug classes.[10] |
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. Methyl (R)-pyrrolidine-3-acetate HCl is classified as an irritant.
| Hazard Class | GHS Statement |
| Skin Irritation | H315: Causes skin irritation[5][7] |
| Eye Irritation | H319: Causes serious eye irritation[5][7] |
| Respiratory Irritation | H335: May cause respiratory irritation[5][7] |
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid direct contact with skin and eyes.[4] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[4][12] Keep away from sources of ignition and strong oxidizing agents.[4][13]
References
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Methyl (R)-pyrrolidin-3-yl-acetate HCl - ChemBK. (2024). ChemBK. [Link]
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Methyl (R)-pyrrolidine-3-acetate hydrochloride. PubChem. [Link]
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Methyl pyrrolidine-3-carboxylate hydrochloride. PubChem. [Link]
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Pyrrolidine, n-methyl-, hydrochloride. NIST WebBook. [Link]
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methyl 2-(pyrrolidin-3-yl)acetate hydrochloride. iChemical. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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METHYL (R)-PYRROLIDINE-3-ACETATE HCL. ChemBK. [Link]
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